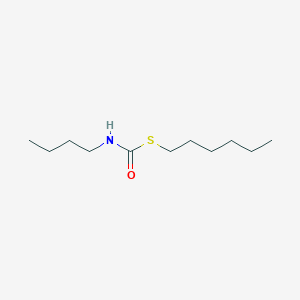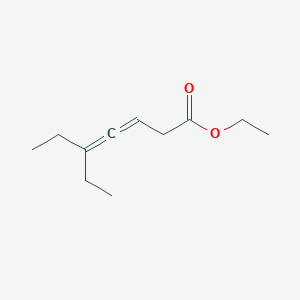
Carbamothioic acid, butyl-, S-hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, butyl-, S-hexyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is derived from carbamothioic acid and features a butyl group and an S-hexyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamothioic acid, butyl-, S-hexyl ester can be synthesized through the reaction of carbamothioic acid with butanol and hexanol under acidic conditions. The general reaction involves the esterification of the carboxylic acid group with the alcohols, facilitated by a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this ester typically involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, butyl-, S-hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into carbamothioic acid and the corresponding alcohols (butanol and hexanol) in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamothioic acid, butanol, and hexanol.
Reduction: Butanol and hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamothioic acid, butyl-, S-hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamothioic acid, butyl-, S-hexyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing the active carbamothioic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, butyl-, S-methyl ester
- Carbamothioic acid, ethyl-, S-hexyl ester
- Carbamothioic acid, butyl-, S-propyl ester
Uniqueness
Carbamothioic acid, butyl-, S-hexyl ester is unique due to its specific ester group configuration, which imparts distinct chemical and physical properties. Its longer alkyl chains (butyl and hexyl) contribute to its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in chemistry and biology.
Propriétés
Numéro CAS |
120904-03-2 |
|---|---|
Formule moléculaire |
C11H23NOS |
Poids moléculaire |
217.37 g/mol |
Nom IUPAC |
S-hexyl N-butylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-3-5-7-8-10-14-11(13)12-9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
Clé InChI |
WUMMEULKGMZOLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)


![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)




![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
